3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol is a chemical compound with the molecular formula C9H11BrFNO and a molecular weight of 248.09 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and a fluorine atom attached to a phenyl ring, along with a hydroxyl group on the propanol chain . It is primarily used in research and development settings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to remove the bromine or fluorine atoms.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce dehalogenated compounds .
Scientific Research Applications
3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Research into potential therapeutic applications, such as drug development for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. The bromine and fluorine atoms can participate in halogen bonding, influencing the compound’s binding affinity and specificity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Amino-3-(2-fluorophenyl)propan-1-ol: Similar structure but lacks the bromine atom.
3-Amino-3-(5-bromo-2-chlorophenyl)propan-1-ol: Contains a chlorine atom instead of a fluorine atom.
3-Amino-3-(5-bromo-2-methylphenyl)propan-1-ol: Contains a methyl group instead of a fluorine atom.
Uniqueness
The presence of both bromine and fluorine atoms in 3-Amino-3-(5-bromo-2-fluorophenyl)propan-1-ol makes it unique compared to its analogs. These halogen atoms can significantly influence the compound’s reactivity, binding properties, and overall biological activity .
Properties
Molecular Formula |
C9H11BrFNO |
---|---|
Molecular Weight |
248.09 g/mol |
IUPAC Name |
3-amino-3-(5-bromo-2-fluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11BrFNO/c10-6-1-2-8(11)7(5-6)9(12)3-4-13/h1-2,5,9,13H,3-4,12H2 |
InChI Key |
CABWQPCVYDYEOE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(CCO)N)F |
Origin of Product |
United States |
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